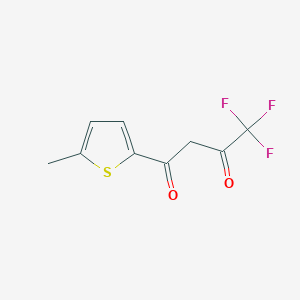
4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
Vue d'ensemble
Description
“4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione” is a chemical compound with the molecular formula C9H7F3O2S . Its molecular weight is 236.21 .
Synthesis Analysis
There are several methods to synthesize this compound. For instance, one study discusses the synthesis of a nickel (II) complex using 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione . Another study mentions the use of this compound as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .Molecular Structure Analysis
The molecular structure of this compound is slightly distorted octahedral NiO6 polyhedra as revealed by single crystal X-ray structural analysis . Intermolecular hydrogen bond and short interactions lead to the formation of supramolecular ring motif R22 (8) and R (9) which plays a major role in the molecular stability .Safety And Hazards
Orientations Futures
The future directions of this compound could involve further studies on its synthesis, structure, and potential applications. For instance, its interaction with DNA could be further explored . Additionally, its use in the synthesis of various complexes suggests potential applications in materials science .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEAQWOZGAFPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292109 | |
| Record name | 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
CAS RN |
326-72-7 | |
| Record name | 4,4,4-Trifluoro-1-(5-methyl-2-thienyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC80372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-bis[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B454802.png)


![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454805.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454807.png)
![N-(4-butoxyphenyl)-2-{1-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B454809.png)
![2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454811.png)
![6-bromo-2-(4-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B454813.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454814.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454816.png)
![N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454818.png)
![2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(2-iodophenyl)acetamide](/img/structure/B454820.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)
![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)